molecular formula C22H18Cl2N2O4S2 B12012925 2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618072-18-7

2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12012925
CAS No.: 618072-18-7
M. Wt: 509.4 g/mol
InChI Key: MERMAXUVMQQBRY-YVLHZVERSA-N
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Description

2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzaldehyde with a thiazolo[3,2-a]pyrimidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The intermediate product is then reacted with 2-methoxyethyl chloroformate to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzylidene moiety, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the thiazolo[3,2-a]pyrimidine core is particularly interesting for its bioactivity.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The dichlorobenzylidene moiety is known to enhance the biological activity of many compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific substitution pattern and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

618072-18-7

Molecular Formula

C22H18Cl2N2O4S2

Molecular Weight

509.4 g/mol

IUPAC Name

2-methoxyethyl (2Z)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H18Cl2N2O4S2/c1-12-18(21(28)30-8-7-29-2)19(16-4-3-9-31-16)26-20(27)17(32-22(26)25-12)10-13-5-6-14(23)11-15(13)24/h3-6,9-11,19H,7-8H2,1-2H3/b17-10-

InChI Key

MERMAXUVMQQBRY-YVLHZVERSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

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